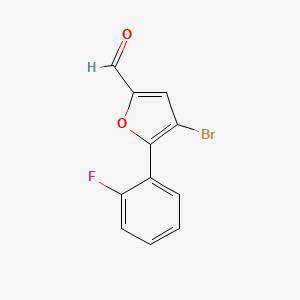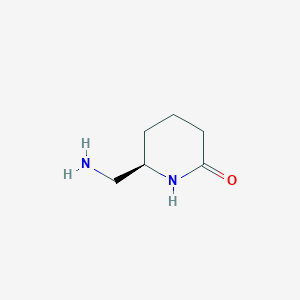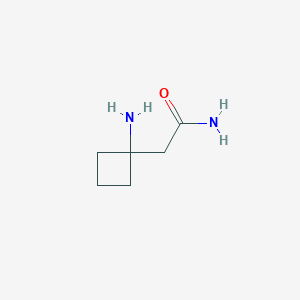
(2,2,2-Trifluoro-acetylamino)-acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,2-Trifluoro-acetylamino)-acetyl chloride is a chemical compound with the molecular formula C4H5ClF3NO2. It is known for its unique properties due to the presence of trifluoromethyl and acetylamino groups. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-acetylamino)-acetyl chloride typically involves the reaction of (2,2,2-Trifluoro-acetylamino)-acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(2,2,2-Trifluoro-acetylamino)-acetic acid+SOCl2→(2,2,2-Trifluoro-acetylamino)-acetyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
(2,2,2-Trifluoro-acetylamino)-acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2,2,2-Trifluoro-acetylamino)-acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form peptides and other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to prevent hydrolysis.
Catalysts: Catalysts like pyridine can be used to enhance the reaction rate and selectivity.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
科学的研究の応用
Chemistry
(2,2,2-Trifluoro-acetylamino)-acetyl chloride is used as a reagent in organic synthesis to introduce trifluoromethyl and acetylamino groups into molecules. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to modify peptides and proteins, enhancing their stability and activity. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules.
Medicine
The compound is used in the development of drugs, particularly those targeting enzymes and receptors. Its unique chemical properties make it a valuable tool in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with enhanced properties.
作用機序
The mechanism of action of (2,2,2-Trifluoro-acetylamino)-acetyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The trifluoromethyl group enhances the compound’s reactivity and stability, while the acetylamino group provides specificity in binding to molecular targets. This dual functionality allows the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
類似化合物との比較
Similar Compounds
- (2,2,2-Trifluoro-acetylamino)-acetic acid
- (2,2,2-Trifluoro-acetylamino)-methyl-phosphonium chloride
- (2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride
Uniqueness
(2,2,2-Trifluoro-acetylamino)-acetyl chloride is unique due to its combination of trifluoromethyl and acetylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and specificity, making it a valuable reagent in various scientific and industrial applications.
特性
分子式 |
C4H3ClF3NO2 |
|---|---|
分子量 |
189.52 g/mol |
IUPAC名 |
2-[(2,2,2-trifluoroacetyl)amino]acetyl chloride |
InChI |
InChI=1S/C4H3ClF3NO2/c5-2(10)1-9-3(11)4(6,7)8/h1H2,(H,9,11) |
InChIキー |
QHSRPJMYSWPKMW-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)Cl)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl](/img/structure/B12280295.png)

![Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12280306.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B12280312.png)

![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)



![2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride](/img/structure/B12280338.png)
![1,2,2-Tris[(R)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B12280343.png)
![N-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12280352.png)
![1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12280361.png)

